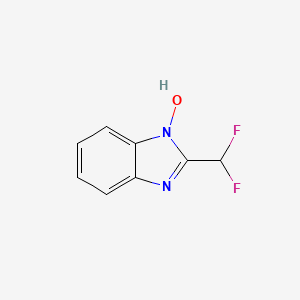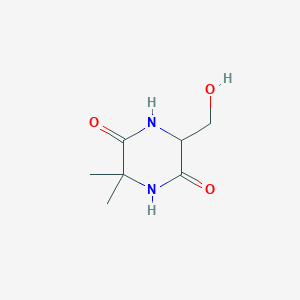
Méthanamine de (4-fluoro-3-(thiophène-2-yl)phényl)
Vue d'ensemble
Description
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNS and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Semi-conducteurs organiques
Dérivés du thiophène : jouent un rôle crucial dans le développement de semi-conducteurs organiques. La présence d'une unité thiophène dans le composé contribue à ses propriétés électroniques, le rendant adapté à une utilisation dans les transistors à effet de champ organiques (OFET). Ces matériaux sont essentiels pour créer des dispositifs électroniques flexibles en raison de leur capacité à conduire l'électricité tout en conservant la flexibilité des composés organiques .
Inhibiteurs de corrosion
En chimie industrielle, les molécules à base de thiophène servent d'inhibiteurs de corrosion. Ils protègent les métaux et les alliages de la corrosion, ce qui est crucial pour prolonger la durée de vie des structures et des machines. Les groupes fluoro et thiophène du composé peuvent interagir avec les surfaces métalliques pour prévenir les dommages oxydatifs .
Diodes électroluminescentes organiques (OLED)
La structure du composé est bénéfique dans la fabrication d'OLED. La technologie OLED est utilisée dans les écrans des smartphones, des téléviseurs et des systèmes d'éclairage. Le cycle thiophène peut améliorer les propriétés de transport de charge, ce qui est essentiel pour le bon fonctionnement de ces appareils .
Propriétés pharmacologiques
Les dérivés du thiophène présentent une variété de propriétés pharmacologiques. Ils ont été étudiés pour leur potentiel en tant qu'agents anticancéreux, anti-inflammatoires et antimicrobiens. La structure spécifique de « Méthanamine de (4-fluoro-3-(thiophène-2-yl)phényl) » pourrait être explorée pour sa bioactivité, conduisant au développement de nouveaux agents thérapeutiques .
Dispositifs électrochromes
Ce composé peut trouver des applications dans les dispositifs électrochromes (ECD), qui changent de couleur en réponse à une entrée électrique. Ces matériaux sont utilisés dans les fenêtres intelligentes qui peuvent contrôler la quantité de lumière et de chaleur qui les traverse, contribuant ainsi aux économies d'énergie dans les bâtiments .
Catalyseurs
La partie thiophène du composé peut être utilisée en catalyse. Les catalyseurs sont des substances qui accélèrent les réactions chimiques sans être consommées dans le processus. Ce composé pourrait faire partie de systèmes catalytiques utilisés dans diverses réactions chimiques, y compris celles de la synthèse pharmaceutique .
Mécanisme D'action
Phenylmethylamines are a class of compounds that have been studied for their potential therapeutic effects . Similarly, thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Analyse Biochimique
Biochemical Properties
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding is often facilitated by the compound’s structural features, which allow it to fit into the active sites of enzymes and proteins. Furthermore, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound can cause cellular damage and other adverse effects.
Metabolic Pathways
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into different metabolites, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production .
Propriétés
IUPAC Name |
(4-fluoro-3-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWXZHFKCPNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1464231.png)


![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)


![1-Methyl-5-{methyl[(5-phenyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B1464239.png)
![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)
![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)


![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)

